UDPG sodium salt -

UDPG sodium salt

Catalog Number: EVT-10915746
CAS Number:
Molecular Formula: C15H26N2O17P2
Molecular Weight: 568.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine diphosphate glucose, commonly referred to as UDPG sodium salt, is a nucleotide sugar that plays a crucial role in various biochemical processes, particularly in the synthesis of glycogen and glycoproteins. This compound is formed through the enzymatic reaction between uridine triphosphate and glucose-1-phosphate, catalyzed by the enzyme UDPG pyrophosphorylase. UDPG sodium salt is vital for glycosyltransferase reactions, which are essential for carbohydrate metabolism and cellular signaling.

Source

UDPG sodium salt can be derived from natural sources or synthesized through biochemical methods. It is often produced in laboratory settings using recombinant enzymes or through chemical synthesis involving uridine triphosphate and glucose-1-phosphate. The compound can also be obtained from commercial suppliers, where it is available for research and industrial applications.

Classification

UDPG sodium salt is classified as a nucleotide sugar. It belongs to the category of glycosyl donors used in various biochemical reactions, particularly in the formation of glycosidic bonds during polysaccharide synthesis.

Synthesis Analysis

Methods

The synthesis of uridine diphosphate glucose can be achieved through several methods:

  1. Bioconversion: This method utilizes recombinant enzymes such as UDPG pyrophosphorylase and maltodextrin phosphorylase. In an extracellular reaction system, uridine triphosphate (or its sodium salt) is reacted with maltodextrin in the presence of inorganic ions and reducing agents like dithiothreitol. The reaction typically occurs at temperatures between 20°C to 40°C for 2 to 40 hours, under a pH range of 6.0 to 8.0 .
  2. Chemical Synthesis: UDPG can also be synthesized chemically by activating nucleoside monophosphates followed by coupling with glucose-1-monophosphate derivatives. This process often involves multiple steps including protection-deprotection strategies and purification techniques such as high-performance liquid chromatography .
  3. Enzymatic Pathways: Utilizing natural pathways within microorganisms can yield UDPG efficiently. For instance, yeast systems can convert uridine monophosphate into uridine triphosphate, which then participates in the formation of UDPG .
Molecular Structure Analysis

Structure

The molecular structure of uridine diphosphate glucose consists of a uridine moiety linked to two phosphate groups and a glucose molecule. The structural formula can be represented as:

C15H18N2O13P2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_{13}\text{P}_2

Data

  • Molecular Weight: Approximately 507.18 g/mol
  • Chemical Formula: C15H18N2O13P2
  • Functional Groups: Contains hydroxyl groups (-OH), phosphate groups (-PO4), and a nucleoside structure.
Chemical Reactions Analysis

Reactions

Uridine diphosphate glucose participates in several key biochemical reactions:

  1. Glycogen Synthesis: UDPG acts as a glycosyl donor in the biosynthesis of glycogen through the action of glycogen synthase.
  2. Glycosylation Reactions: It serves as a substrate for various glycosyltransferases that catalyze the transfer of glucose residues to acceptor molecules, forming glycosidic bonds.
  3. Hydrolysis: UDPG can undergo hydrolysis to release glucose-1-phosphate and uridine monophosphate, which are important intermediates in carbohydrate metabolism .
Mechanism of Action

Process

The mechanism by which uridine diphosphate glucose exerts its effects primarily involves its role as a substrate in enzymatic reactions:

  • Binding to Enzymes: UDPG binds to specific glycosyltransferases, facilitating the transfer of glucose units to growing polysaccharide chains.
  • Activation of Receptors: UDPG has been identified as an agonist for certain G protein-coupled receptors, such as the P2Y14 receptor, influencing cellular signaling pathways related to immune responses .

Data

  • EC50 Value: The effective concentration for binding to the P2Y14 receptor is approximately 0.35 µM .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Sensitive to hydrolysis; should be stored under appropriate conditions to maintain stability.
  • pH Sensitivity: The stability and reactivity may vary with changes in pH; optimal conditions are generally between pH 6.0 and 8.0.
Applications

Scientific Uses

Uridine diphosphate glucose is utilized extensively in various scientific fields:

  1. Biochemistry: As a substrate for studying glycosylation processes and enzyme kinetics.
  2. Pharmacology: Investigated for its role in receptor signaling pathways, particularly concerning immune responses.
  3. Metabolic Studies: Used in research related to carbohydrate metabolism and energy storage mechanisms.
Enzymatic Biosynthesis and Production Methodologies of Uridine Diphosphate Glucose Sodium Salt

Recombinant Enzyme Systems for Uridine Diphosphate Glucose Synthesis

Recombinant enzyme systems provide a cell-free approach for high-purity uridine diphosphate glucose (UDP-glucose) synthesis. These systems utilize isolated enzymes overexpressed in microbial hosts to catalyze the conversion of uridine triphosphate (UTP) and glucose-1-phosphate into UDP-glucose. Key enzymes include UDP-glucose pyrophosphorylase (UGPase), which drives the reversible reaction:UTP + α-D-glucose-1-phosphate ⇌ UDP-glucose + pyrophosphate

In vitro studies reveal significant kinetic differences between UGPase isoforms. Heterologously expressed Phaeodactylum tricornutum UGP1 and UGP2 exhibit distinct catalytic efficiencies when purified: UGP2 shows a Kcat/Km value of 4,470 min⁻¹·mM⁻¹ for glucose-1-phosphate, 2.83-fold higher than UGP1 (1,580 min⁻¹·mM⁻¹) [10]. Substrate specificity profiling further demonstrates UGP1's narrow selectivity, with negligible activity toward xylose-1-phosphate, while UGP2 maintains basal activity across multiple sugar phosphates (Table 1).

Table 1: Kinetic Parameters of Recombinant UGPases from Phaeodactylum tricornutum

EnzymeSubstrateKm (mM)Kcat (min⁻¹)Kcat/Km (min⁻¹·mM⁻¹)
UGP1Glucose-1-P0.12 ± 0.02189.6 ± 8.11,580 ± 45
Galactose-1-P0.84 ± 0.1149.5 ± 3.258.9 ± 2.1
Glucuronic-1-P0.91 ± 0.0921.3 ± 1.723.4 ± 0.9
UGP2Glucose-1-P0.07 ± 0.01312.9 ± 10.54,470 ± 82
Galactose-1-P1.02 ± 0.1436.8 ± 2.436.1 ± 1.8

Source: Adapted from Communications Biology [10]

Enzyme engineering enhances catalytic performance for industrial UDP-glucose production. Directed evolution of glucosyltransferase itUGT2 from Indigofera tinctoria increases its activity toward p-hydroxybenzyl alcohol by 3.2-fold, enabling efficient glycosylation in engineered cascades [7]. Such optimized enzymes facilitate multi-enzyme one-pot syntheses, avoiding cellular metabolic constraints.

Microbial Production Using Saccharomyces cerevisiae and Escherichia coli

Microbial hosts offer scalable platforms for UDP-glucose biosynthesis, leveraging endogenous nucleotide sugar metabolism. Metabolic engineering strategies in Escherichia coli and Saccharomyces cerevisiae focus on three key objectives: (1) enhancing precursor supply (glucose-1-phosphate, UTP); (2) reducing competitive UDP-glucose consumption; and (3) optimizing carbon flux distribution.

In Escherichia coli, overexpression of phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU) increases UDP-glucose titers 2.5-fold [6]. Diverting glucose-6-phosphate from glycolysis is critical, as >80% of this intermediate typically enters Embden-Meyerhof pathway. Deletion of pfkA (phosphofructokinase) reduces glycolytic flux, increasing UDP-glucose accumulation by 40% in engineered strains [6]. Saccharomyces cerevisiae benefits from sucrose synthase (SUS) integration, which regenerates UDP-glucose from sucrose and UDP. Co-expression of Aspergillus niger SUS with UDP-glucose-dependent glycosyltransferases elevates salidroside production to 8.17 g/L in bioreactors [2].

Table 2: Microbial Production Metrics for UDP-Glucose-Derived Metabolites

HostEngineering StrategyKey Enzymes ExpressedProduct (Yield)UDP-Glucose Link
E. coligalU overexpression + UDP-recyclingGalU, sucrose synthaseGastrodin (4.56 g/L)Direct glycosyl donor
S. cerevisiaeSucrose synthase co-expressionSucrose synthase, UGT33Salidroside (8.17 g/L)Regeneration system
E. coliUGPase overexpression + gene silencingUGP1, antisense ugp2Chrysolaminarin (+142%)Precursor pool expansion

Source: Data synthesized from Molecular Catalysis [7], Sheng Wu Gong Cheng Xue Bao [2], and Communications Biology [10]

Saccharomyces cerevisiae naturally accumulates higher UDP-glucose pools (∼0.3 μmol/gDCW) than Escherichia coli (∼0.1 μmol/gDCW), making it preferable for glycoside production [6]. However, Escherichia coli achieves higher specific productivities through polyphosphate kinase (ppk)-mediated UTP regeneration. Co-expression of ppk with galactose-1-phosphate uridylyltransferase (galT) generates ATP-free UDP-glucose synthesis, reducing energy competition [7].

Maltodextrin Phosphorylase-Mediated Substrate Conversion

Maltodextrin phosphorylase (EC 2.4.1.1) provides an alternative route for UDP-glucose synthesis by generating glucose-1-phosphate from inexpensive polysaccharides. This enzyme catalyzes reversible phosphorolysis:Maltodextrin + phosphate ⇌ glucose-1-phosphate + shortened maltodextrin

Unlike hydrolytic enzymes, phosphorylases retain the anomeric configuration of glucose moieties, producing α-glucose-1-phosphate directly usable by UDP-glucose pyrophosphorylase [8]. Escherichia coli maltodextrin phosphorylase (malP) shows high activity on maltooligosaccharides (DP 4–7), with a Km of 2.5 mM for maltotetraose [4]. Cyclodextrins serve as stabilized substrates, enabling continuous glucose-1-phosphate generation at 37°C with minimal hydrolytic byproducts.

Integrated systems couple malP with UDP-glucose pyrophosphorylase (galU) and pyrophosphatase (ppa). Pyrophosphatase drives the reaction forward by hydrolyzing pyrophosphate (PPi), shifting the equilibrium toward UDP-glucose synthesis. This cascade achieves 95% conversion efficiency from maltodextrins to UDP-glucose at 30°C [1]. The approach reduces reliance on expensive UTP and bypasses sugar phosphorylation steps, significantly lowering production costs.

Optimization of UDP-Glucose Regeneration Systems in Multi-Enzyme Cascades

Regeneration systems address UDP-glucose's high cost (∼$1,500/g) by recycling the UDP moiety. Sucrose synthase (SuSy, EC 2.4.1.13) is the most efficient regenerator, catalyzing:Sucrose + UDP ⇌ UDP-glucose + fructose

This reversible reaction favors UDP-glucose formation (equilibrium constant Keq = 1,200 M⁻¹) but operates efficiently in the synthetic direction when coupled with glycosyltransferases [6]. Glycine max sucrose synthase (GmSuSy) exhibits 3.2-fold higher activity toward UDP than ADP, making it ideal for UDP-glucose recycling [7]. Co-expression of GmSuSy with glucosyltransferase itUGT2 in Escherichia coli sustains UDP-glucose availability during gastrodin synthesis, reducing exogenous UDP requirements by 90% [7].

Three key optimization parameters maximize regeneration efficiency:

  • Enzyme Ratio Control: A 3:1 glycosyltransferase-to-sucrose synthase ratio maximizes salidroside production (8.17 g/L) in Saccharomyces cerevisiae, determined through promoter strength modulation [2].
  • Cofactor Engineering: Polyphosphate kinase (ppk) regenerates UTP from UDP using polyphosphate: PolyPn + UDP → PolyPn-1 + UTP. This ATP-independent reaction prevents adenosine nucleotide depletion [7].
  • Transport Engineering: Sucrose uptake in Escherichia coli requires csc genes (sucrose permease, fructokinase). Introducing cscB (permease) and cscK (fructokinase) enables sucrose utilization, reducing fructose-mediated repression [6].

Advanced systems integrate sucrose synthase with polyphosphate kinase for fully autocatalytic UDP-glucose regeneration. In gastrodin biosynthesis, the itUGT2-GmSuSy-ppk module achieves a turnover number (TON) of 6,500 for UDP, meaning each UDP molecule is reused thousands of times before hydrolysis [7]. This reduces UDP-glucose production costs to ∼$0.02/mmol in optimized bioreactors [6].

Properties

Product Name

UDPG sodium salt

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Molecular Formula

C15H26N2O17P2

Molecular Weight

568.32 g/mol

InChI

InChI=1S/C15H26N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

GSWQPZWEMJFNOH-JZMIEXBBSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

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